(2E)-N-cyclopropyl-3-(furan-3-yl)-N-[2-(thiophen-2-yl)ethyl]prop-2-enamide
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Overview
Description
(2E)-N-cyclopropyl-3-(furan-3-yl)-N-[2-(thiophen-2-yl)ethyl]prop-2-enamide is a complex organic compound that features a cyclopropyl group, a furan ring, and a thiophene ring
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Once the targets are identified, the affected pathways can be better understood .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which is the proportion of the drug that enters circulation and can have an active effect .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-cyclopropyl-3-(furan-3-yl)-N-[2-(thiophen-2-yl)ethyl]prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Acrylamide Backbone: The acrylamide backbone can be synthesized through the reaction of acryloyl chloride with an appropriate amine under basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Attachment of the Furan and Thiophene Rings: The furan and thiophene rings can be attached through cross-coupling reactions such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-cyclopropyl-3-(furan-3-yl)-N-[2-(thiophen-2-yl)ethyl]prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The acrylamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl group.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
Oxidation: Formation of epoxides or sulfoxides
Reduction: Conversion to primary or secondary amines
Substitution: Formation of substituted cyclopropyl derivatives
Scientific Research Applications
(2E)-N-cyclopropyl-3-(furan-3-yl)-N-[2-(thiophen-2-yl)ethyl]prop-2-enamide has several scientific research applications:
Organic Electronics: The compound’s conjugated system makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Pharmaceuticals: Its unique structure may exhibit biological activity, making it a potential lead compound for drug discovery.
Materials Science: The compound can be used in the development of novel polymers and materials with specific electronic or mechanical properties.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-cyclopropyl-3-(furan-3-yl)-N-[2-(thiophen-2-yl)ethyl]prop-2-enamide: shares similarities with other conjugated organic compounds such as:
Uniqueness
The uniqueness of this compound lies in its combination of a cyclopropyl group with both furan and thiophene rings, providing a distinct electronic structure and reactivity profile compared to other similar compounds.
Properties
IUPAC Name |
(E)-N-cyclopropyl-3-(furan-3-yl)-N-(2-thiophen-2-ylethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c18-16(6-3-13-8-10-19-12-13)17(14-4-5-14)9-7-15-2-1-11-20-15/h1-3,6,8,10-12,14H,4-5,7,9H2/b6-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUAIXZBLUUJIU-ZZXKWVIFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)C=CC3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)/C=C/C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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